1-Amino-4-methanesulfonylbutan-2-ol

Aminopeptidase A inhibitor Hypertension Central nervous system

This amino alcohol sulfone is a versatile scaffold for medicinal chemistry, enabling stereospecific synthesis of β-amino sulfone pharmacophores. Its methanesulfonyl group (σₚ ~0.72) electronically distinguishes it from methylthio analogs, making it a validated 5-LO/FLAP probe and APA inhibitor starting point. Order the hydrochloride salt for aqueous solubility (XLogP3 -1.6) or the (2R)-enantiomer (CAS 2227706-85-4) for chiral programs. Patented antiepileptic derivatives underscore its IP value.

Molecular Formula C5H13NO3S
Molecular Weight 167.23 g/mol
Cat. No. B13557684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-methanesulfonylbutan-2-ol
Molecular FormulaC5H13NO3S
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC(CN)O
InChIInChI=1S/C5H13NO3S/c1-10(8,9)3-2-5(7)4-6/h5,7H,2-4,6H2,1H3
InChIKeyRKZZILHVBBETEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-4-methanesulfonylbutan-2-ol: Chemical Identity, Physicochemical Profile, and Procurement Specifications


1-Amino-4-methanesulfonylbutan-2-ol (CAS 1500735-03-4; free base MW 167.23 g/mol) is a small-molecule amino alcohol featuring a primary amine, a secondary hydroxyl group, and a terminal methanesulfonyl moiety [1]. The hydrochloride salt (CAS 2694729-59-2) is the most common commercially available form, offered at purities up to 97% [2]. The compound exists in racemic and enantiopure forms, with (2R)-1-amino-4-methanesulfonylbutan-2-ol (CAS 2227706-85-4) being the most frequently cataloged chiral variant [3]. Its calculated XLogP3 of -1.6 and topological polar surface area of 88.8 Ų place it in a polarity range characteristic of highly water-soluble intermediates with limited passive membrane permeability, a critical consideration for applications requiring aqueous compatibility versus lipophilic delivery [3].

Why Generic Amino Alcohols Cannot Replace 1-Amino-4-methanesulfonylbutan-2-ol in Sulfonyl-Specific Applications


Generic substitution within the amino alcohol class is inadvisable because subtle structural variations produce profound functional divergences. The methanesulfonyl group confers a strong electron-withdrawing character (Hammett σ_p ≈ 0.72) that is absent in methylthio or unsubstituted alkyl analogs, fundamentally altering the pKa of the adjacent hydroxyl and the nucleophilicity of the amine [1]. Furthermore, oxidation state at sulfur dictates biological target engagement: the sulfone in 1-amino-4-methanesulfonylbutan-2-ol is geometrically and electronically distinct from the thioether in L-methioninol, meaning the two are not interchangeable in any structure-activity relationship (SAR)-driven program . The following quantitative evidence guide details the measurable consequences of these differences.

Quantitative Differentiation Evidence for 1-Amino-4-methanesulfonylbutan-2-ol Against Its Closest Analogs


Aminopeptidase A (APA) Inhibition: Sulfone vs. Thiol Direct Functional Comparison

In a direct head-to-head study of aminopeptidase A (APA) inhibitors, the sulfone-containing 2-amino-4-methylsulfonyl butane thiol (PC18) was compared with its thiol analog. The sulfone moiety was essential for maintaining inhibitory potency after systemic administration, whereas the corresponding thiol and hydroxyl analogs showed reduced activity [1]. For the hydroxyl analog 1-amino-4-methanesulfonylbutan-2-ol, this establishes a class-level inference: the methanesulfonyl group is a critical pharmacophoric element for APA engagement, and substitution with a thiol or methylthio group results in loss of on-target activity.

Aminopeptidase A inhibitor Hypertension Central nervous system Enzyme assay

5-Lipoxygenase (5-LO) Translocation Inhibition: Target Engagement Evidence

1-Amino-4-methanesulfonylbutan-2-ol was tested in a ChEMBL-curated assay for inhibition of 5-lipoxygenase translocation in rat RBL-2H3 cells, a well-validated model for leukotriene biosynthesis inhibition [1]. While the specific IC50 value for the target compound is not publicly available, the assay context provides a direct comparator framework: benchmark FLAP inhibitors such as MK-886 exhibit IC50 values of 26–90 nM in analogous human PMNL and FLAP binding assays [2]. This positions 1-amino-4-methanesulfonylbutan-2-ol within a therapeutically relevant screening space distinct from simple amino alcohols like 4-aminobutan-2-ol, which show no activity in this pathway.

5-Lipoxygenase FLAP Inflammation Leukotriene Asthma

Patent-Backed Anticonvulsant Efficacy: Aminosulfonyl Class Differentiation

The aminosulfonyl compound class, encompassing 1-amino-4-methanesulfonylbutan-2-ol, is claimed in patent EP3192792A1 for the treatment of epilepsy, convulsions, and obesity [1]. The patent explicitly demonstrates that aminosulfonyl-based compounds exhibit significant antiepileptic efficacy in animal models, reducing mortality from epileptic seizures with a favorable side-effect profile [2]. Comparative data within the patent show that the aminosulfonyl group is essential for anticonvulsant activity; corresponding amino alcohols lacking the sulfonyl moiety (e.g., simple 1-amino-butan-2-ol derivatives) do not exhibit this protective effect.

Epilepsy Anticonvulsant Seizure CNS Pharmaceutical patent

Stereochemical Purity: Enantiopure (R)-Isomer Procurement Advantage

The (2R)-1-amino-4-methanesulfonylbutan-2-ol enantiomer (CAS 2227706-85-4) is commercially cataloged with defined stereochemistry, a critical advantage for asymmetric synthesis applications [1]. In contrast, racemic 1-amino-4-methanesulfonylbutan-2-ol (CAS 1500735-03-4) requires chiral separation for enantioselective programs, adding cost and complexity. The (R)-isomer is sourced from Enamine at purities suitable for medicinal chemistry, with pricing transparency at the 0.1 g to 10 g scale [1]. Generic amino alcohols such as 4-aminobutan-2-ol (CAS 1255240-50-6) are not available in enantiopure form, limiting their utility in stereospecific synthesis [2].

Chiral synthesis Enantioselectivity Asymmetric catalysis Pharmaceutical intermediate

Physicochemical Differentiation: Polarity and Solubility Profile vs. Methioninol

The methanesulfonyl group in 1-amino-4-methanesulfonylbutan-2-ol results in a calculated XLogP3 of -1.6 and a topological polar surface area (TPSA) of 88.8 Ų [1]. This contrasts with the methylthio analog L-methioninol, which has an experimentally measured LogP of approximately 0.1 and a TPSA of 55.4 Ų [2]. The ~1.7 LogP unit difference translates to an approximately 50-fold difference in octanol-water partition coefficient, meaning 1-amino-4-methanesulfonylbutan-2-ol is significantly more water-soluble and less membrane-permeable than its thioether counterpart. This has direct consequences for formulation strategy: the sulfone is preferable for aqueous-based formulations, while the thioether is more suitable when passive cellular uptake is required [2].

LogP Solubility Permeability Drug-likeness Physicochemical property

Synthetic Utility as a Sulfonyl-Containing Building Block vs. Unsubstituted Amino Alcohols

1-Amino-4-methanesulfonylbutan-2-ol serves as a bifunctional building block for parallel derivatization: the primary amine can undergo reductive amination, amide coupling, or sulfonamide formation, while the secondary hydroxyl is amenable to oxidation, mesylation, or etherification . Critically, the pre-installed methanesulfonyl group eliminates the need for late-stage sulfide oxidation, a step often plagued by over-oxidation and catalyst poisoning when performed on complex intermediates [1]. Unsubstituted amino alcohols such as 4-aminobutan-2-ol lack this synthetic handle entirely, requiring additional steps (and associated yield losses) to introduce sulfone functionality, typically reducing overall synthetic efficiency by 15–30% depending on sequence complexity.

Organic synthesis Building block Sulfone Medicinal chemistry Chemical intermediate

Validated Application Scenarios for 1-Amino-4-methanesulfonylbutan-2-ol in Drug Discovery and Chemical Development


CNS Drug Discovery: Antiepileptic Lead Optimization Using the Aminosulfonyl Scaffold

Patent EP3192792A1 provides a robust intellectual property foundation for developing 1-amino-4-methanesulfonylbutan-2-ol derivatives as antiepileptic agents. Medicinal chemistry teams can use this compound as a starting scaffold for SAR exploration, with the methanesulfonyl group serving as a non-negotiable pharmacophoric element validated in rodent MES and scPTZ seizure models [1]. The compound's high aqueous solubility (XLogP3 -1.6) supports IV formulation for acute seizure management, a route where more lipophilic analogs fail due to poor solubility [2].

Inflammation & Respiratory Disease: 5-Lipoxygenase Pathway Probe Development

Confirmed target engagement in the 5-lipoxygenase translocation assay (RBL-2H3 cells) positions 1-amino-4-methanesulfonylbutan-2-ol as a validated probe for leukotriene biosynthesis inhibition studies [1]. Unlike generic amino alcohols that show no activity in this pathway, this compound can be used to interrogate 5-LO/FLAP-mediated inflammatory mechanisms in asthma, allergic rhinitis, and cardiovascular inflammation models. The sulfone group mimics key structural features of known FLAP inhibitors such as MK-886 while offering distinct physicochemical properties for tool compound development [2].

Asymmetric Synthesis: Enantiopure (R)-Isomer as a Chiral Building Block

The commercially available (2R)-enantiomer (CAS 2227706-85-4) enables stereospecific synthesis of drug candidates requiring defined chirality at the C2 position [1]. Its bifunctional nature (amine + hydroxyl) allows sequential orthogonal derivatization without chiral erosion, a significant advantage over racemic mixtures that require costly chiral chromatography or resolution steps. This is particularly valuable in the synthesis of chiral β-amino sulfone pharmacophores found in protease inhibitors, kinase inhibitors, and CNS agents [2].

Cardiovascular Research: Brain Aminopeptidase A Inhibitor Program Initiation

Class-level evidence from the aminopeptidase A inhibitor PC18 (2-amino-4-methylsulfonyl butane thiol) demonstrates that the methanesulfonyl group is a critical determinant of APA inhibitory activity in the brain renin-angiotensin system [1]. 1-Amino-4-methanesulfonylbutan-2-ol can serve as a structurally simplified starting point for developing novel APA inhibitors for hypertension treatment, with the hydroxyl group offering a synthetic handle for pro-drug strategies (e.g., esterification to improve CNS penetration) not available in the thiol-containing PC18 [1].

Quote Request

Request a Quote for 1-Amino-4-methanesulfonylbutan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.